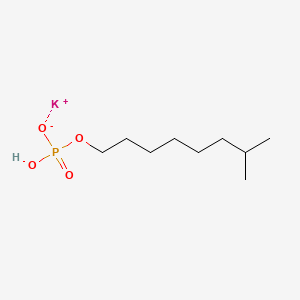
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene is an organic compound with a unique structure that combines a phenyl ring with an ethyl-substituted cyclohexyl group and an acetylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(4-ethylcyclohexyl)-phenyl acetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylcyclohexanone and phenylacetylene.
Formation of Intermediate: The 4-ethylcyclohexanone is first converted to 4-ethylcyclohexyl bromide through a bromination reaction.
Coupling Reaction: The 4-ethylcyclohexyl bromide is then subjected to a coupling reaction with phenylacetylene in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene moiety to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of 4-ethylcyclohexyl phenyl ketone or carboxylic acids.
Reduction: Formation of 4-ethylcyclohexyl phenyl ethylene or ethane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Trans-4-(4-ethylcyclohexyl)-phenyl acetylene involves its interaction with molecular targets through its acetylene and phenyl groups. These interactions can lead to various chemical transformations, such as addition reactions or coordination with metal catalysts. The specific pathways depend on the reaction conditions and the nature of the interacting species.
類似化合物との比較
Similar Compounds
- Trans-4-(4-methylcyclohexyl)-phenyl acetylene
- Trans-4-(4-propylcyclohexyl)-phenyl acetylene
- Trans-4-(4-butylcyclohexyl)-phenyl acetylene
Uniqueness
Trans-4-(4-ethylcyclohexyl)-phenyl acetylene is unique due to the presence of the ethyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This compound exhibits distinct behavior in terms of its stability, solubility, and interaction with other molecules compared to its analogs with different alkyl substituents.
特性
IUPAC Name |
1-(4-ethylcyclohexyl)-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-6,9-10,14,16H,4,7-8,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXFDYOCIZUKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
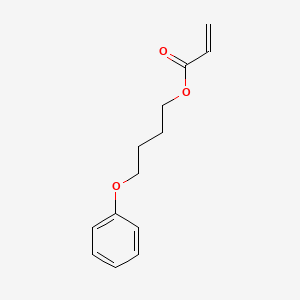
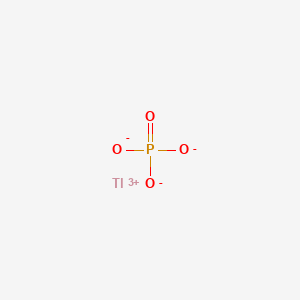

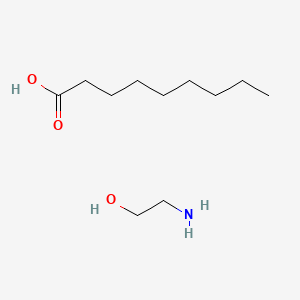

![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
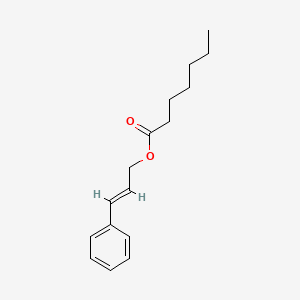


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
